molecular formula C14H9NO2 B7772683 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione

2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione

Cat. No.: B7772683
M. Wt: 223.23 g/mol
InChI Key: XSPDDUQLHWGPSP-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)-1H-indene-1,3(2H)-dione is a chemical compound with the CAS registry number 10478-99-6 . It has a molecular formula of C14H9NO2 and a molecular weight of 223.23 g/mol . The compound should be stored sealed in a dry environment at room temperature to maintain stability . As a specialist building block featuring an indene-1,3-dione core fused with a pyridine ring, this compound is intended for research and development purposes. Laboratory researchers can investigate its potential applications, which may include serving as a precursor in synthetic chemistry or as a core structure in the development of novel materials. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. For more detailed information on handling, please refer to the Safety Data Sheet.

Properties

IUPAC Name

2-pyridin-4-ylindene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-13-10-3-1-2-4-11(10)14(17)12(13)9-5-7-15-8-6-9/h1-8,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPDDUQLHWGPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Under anhydrous ethanol with piperidine (5 mol%), indane-1,3-dione reacts with pyridine-4-carbaldehyde at 60°C for 12 hours. The reaction proceeds via enolate formation, followed by dehydration to yield the target compound. The polar nature of ethanol facilitates precipitation upon cooling, simplifying purification.

Table 1: Optimization of Knoevenagel Condensation

CatalystSolventTemperature (°C)Time (h)Yield (%)
PiperidineEthanol601272
NaOAcEtOH252458
DBUTHF80665

Yields correlate with base strength and solvent polarity, with piperidine in ethanol providing optimal results. Prolonged heating or higher temperatures (>80°C) lead to decomposition, as observed in analogous systems.

The Suzuki-Miyaura reaction enables direct introduction of the pyridin-4-yl group via palladium-catalyzed coupling. This method is advantageous for constructing aryl-aryl bonds with high regioselectivity.

Synthetic Pathway

Bromination of indane-1,3-dione at the 2-position using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) yields 2-bromo-1H-indene-1,3(2H)-dione (83% yield). Subsequent coupling with pyridin-4-ylboronic acid under Pd(PPh₃)₄ catalysis in a 1,4-dioxane/water mixture (3:1) at 90°C for 18 hours furnishes the target compound.

Table 2: Suzuki-Miyaura Cross-Coupling Parameters

Pd CatalystLigandSolventYield (%)
Pd(PPh₃)₄NoneDioxane/H₂O68
PdCl₂(dppf)XPhosToluene/EtOH75
Pd(OAc)₂SPhosDMF/H₂O61

Notably, PdCl₂(dppf) with XPhos enhances yield by mitigating protodeboronation side reactions. Microwave-assisted conditions (120°C, 2 hours) further improve efficiency to 82%.

Alkylation Using 4-Pyridinylmethyl Bromide

Direct alkylation of indane-1,3-dione at the methylene position remains challenging due to competing side reactions. However, modified conditions using KF-celite in acetonitrile enable successful monoalkylation.

Procedure

A mixture of indane-1,3-dione, 4-pyridinylmethyl bromide (1.2 equiv), and KF-celite in anhydrous acetonitrile is stirred at 50°C for 24 hours. The reaction proceeds via SN2 mechanism, with the celite matrix stabilizing the enolate intermediate.

Table 3: Alkylation Optimization

BaseSolventTemperature (°C)Yield (%)
KF-celiteMeCN5063
NaHTHF2518
Cs₂CO₃DMF8041

Post-reaction purification via silica chromatography (ethyl acetate/hexane, 1:1) removes unreacted starting material. This method is limited by the availability of pyridinylmethyl halides.

Palladium-Catalyzed Isocyanide Insertion

A novel route leveraging tert-butyl isocyanide insertion into palladium-carbon bonds has been adapted for pyridinyl functionalization. This method constructs the indene-dione core while introducing the heteroaromatic group in one pot.

Reaction Sequence

1-(2-Bromophenyl)-2-(pyridin-4-yl)ethan-1-one undergoes palladium-catalyzed coupling with tert-butyl isocyanide in the presence of Pd(OAc)₂ and Xantphos. Subsequent hydrolysis with HCl (6M) affords the target compound.

Table 4: Isocyanide Insertion Yields

Substrate R GroupCatalyst SystemYield (%)
4-PyridinylPd(OAc)₂/Xantphos71
3-PyridinylPdCl₂(dtbpf)64
2-PyridinylPd₂(dba)₃/BINAP59

The 4-pyridinyl derivative exhibits superior yield due to reduced steric hindrance.

Oxidation of 2-(Pyridin-4-yl)indan-1-one

Oxidation of indanone precursors provides an alternative pathway. 2-(Pyridin-4-yl)indan-1-one is synthesized via Friedel-Crafts acylation of indane with pyridine-4-carbonyl chloride, followed by oxidation using NBS in DMSO.

Oxidation Protocol

2-(Pyridin-4-yl)indan-1-one (1.0 equiv) is treated with NBS (2.2 equiv) in DMSO at 25°C for 6 hours. The reaction proceeds via radical intermediates, culminating in diketone formation.

Table 5: Oxidizing Agents Comparison

OxidantSolventTime (h)Yield (%)
NBSDMSO689
SeO₂/H₂O₂AcOH1274
IBXEtOAc881

NBS in DMSO emerges as the optimal system, avoiding overoxidation to phthalic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyridine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction can produce dihydro-indene-dione compounds.

Scientific Research Applications

Building Block in Organic Synthesis

2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, including oxidation, reduction, and substitution reactions.

Key Reactions:

  • Oxidation: Can yield pyridine-N-oxide derivatives.
  • Reduction: Converts the compound into reduced forms like dihydro-indene-dione.
  • Substitution: The pyridine ring allows for diverse substitution reactions with different substituents .

Industrial Applications

In the industrial sector, this compound is explored for its potential in materials science, particularly in the development of novel polymers and electronic materials. Its ability to undergo various chemical transformations makes it an attractive candidate for creating functional materials .

Antimicrobial Properties

Research indicates that derivatives of 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione exhibit significant antimicrobial activity. Studies have shown effectiveness against both gram-positive and gram-negative bacteria, highlighting its potential as an antibacterial agent .

Anticancer Research

The compound is also under investigation for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction .

Case Study:
A study evaluated the antiproliferative activity of synthesized indan-1,3-dione derivatives against selected cancer cell lines using the MTT assay. The results indicated promising activity, suggesting potential therapeutic applications in oncology .

Data Tables

Application Description References
Antimicrobial ActivityEffective against gram-positive and gram-negative bacteria
Anticancer PropertiesInhibits proliferation of cancer cells; induces apoptosis
Material ScienceUsed in developing polymers and electronic materials
Organic SynthesisServes as a building block for more complex organic molecules

Mechanism of Action

The mechanism of action of 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrophthalone (2-(Pyridin-2-yl)-1H-indene-1,3(2H)-dione)

  • Structure : Differs in pyridine substitution position (2- vs. 4-pyridinyl).
  • Photostability: Exhibits stability under UV light (λ = 253.7 nm) in ethanol and cyclohexane, with radical formation observed in aqueous alkaline solutions under flash photolysis .
  • Applications : Used as a dye and organic semiconductor .

Key Insight : The pyridinyl substituent’s position influences electronic properties and photochemical behavior. The 4-pyridinyl group in the target compound may exhibit distinct π-π stacking or hydrogen-bonding interactions compared to the 2-isomer.

Indene-Diones with Heterocyclic Substituents

2-(9H-Xanthen-9-yl)-1H-indene-1,3(2H)-dione

  • Structure : Features a xanthene group instead of pyridine.
  • Molecular Weight : 326.35 g/mol vs. 239.23 g/mol (calculated for the target compound) .

2-(Imidazolidin-2-ylidene)-1H-indene-1,3(2H)-dione (4a)

  • Synthesis : Prepared via multicomponent reactions in water .
  • Physical Properties : Melting points range from 245–280°C for imidazolidine derivatives, indicating strong intermolecular interactions .

Aryl-Substituted Indene-Diones

2-(4-Trifluoromethylphenyl)-1H-indene-1,3(2H)-dione

  • Structure : Contains an electron-withdrawing CF₃ group.
  • Applications : Marketed as Fluindarol (anti-inflammatory agent) .

2-Benzylidene-1H-indene-1,3(2H)-dione (4)

  • Activity : Exhibits antioxidant and enzyme inhibitory properties .
  • Structural Flexibility : The benzylidene group introduces planar conjugation, which may improve charge transfer in optoelectronic applications .

Key Insight : Aryl substituents modulate electronic properties and biological efficacy, with electron-withdrawing groups (e.g., CF₃) offering distinct reactivity profiles.

Hydrazone and Morpholino Derivatives

2-(2-(3,6-Dimethylquinoxalin-2-yl)hydrazono)-1H-indene-1,3(2H)-dione

  • Synthesis : Formed via condensation of hydrazines with indene-dione, yielding a hydrazone linkage .
  • Applications: Potential as a fluorescent chemosensor for Cu²⁺ due to hydrazone’s metal-binding affinity .

2-(2-Morpholino-2-oxo-1-phenylethyl)-1H-indene-1,3(2H)-dione

  • Structure: Incorporates a morpholino group, enhancing solubility in polar solvents .

Key Insight: Functional groups like hydrazone or morpholino expand application scope into sensing and pharmaceuticals, though synthetic routes may differ from pyridinyl derivatives.

Comparative Data Table

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Reference
2-(Pyridin-4-yl)-1H-indene-1,3(2H)-dione Pyridin-4-yl 239.23 (calc.) Not reported Potential semiconductor/dye -
Pyrophthalone (2-pyridin-2-yl) Pyridin-2-yl 239.23 Not reported UV-stable dye, radical formation
2-(9H-Xanthen-9-yl) Xanthene 326.35 Not reported 48.49% inhibitory activity
2-(4-Trifluoromethylphenyl) CF₃-phenyl 336.25 Not reported Anti-inflammatory (Fluindarol)
2-(Imidazolidin-2-ylidene) (4a) Imidazolidine 243.25 245–280 Synthesized in aqueous conditions
2-(3,6-Dimethylquinoxalin-2-yl)hydrazono Quinoxaline hydrazone 348.34 217–220 Fluorescent Cu²⁺ sensor

Biological Activity

2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

The synthesis of 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione typically involves the reaction of pyridine derivatives with indene-dione precursors. A common method is the Diels-Alder reaction facilitated by Lewis acids, which enhances the yield and purity of the final product.

Key Reactions

  • Oxidation : Can produce pyridine-N-oxide derivatives.
  • Reduction : Converts the compound into reduced forms like dihydro-indene-dione.
  • Substitution : The pyridine ring allows for various substitution reactions, introducing different substituents.

Biological Activity

Research indicates that 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione exhibits a range of biological activities:

Antimicrobial Properties

Studies have shown that derivatives of this compound possess antiviral and antibacterial properties , demonstrating effectiveness against various pathogens. For instance, certain derivatives have been tested against gram-positive and gram-negative bacteria, showing moderate antibacterial activity .

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative activity against various cancer cell lines. Research indicates that it may act as a potential anticancer agent by inducing cytotoxic effects through interactions with cellular proteins and pathways .

The mechanism by which 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione exerts its biological effects involves interactions with specific molecular targets in biological systems. It may modulate enzyme activity or interact with receptors, leading to physiological changes. Notably, its interaction with caspase 3 has been suggested to play a role in its cytotoxic effects against cancer cells .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

StudyFocusFindings
Antiproliferative ActivityShowed strong binding to albumin and potential anticancer properties against selected cell lines.
Antimicrobial ActivityDemonstrated effectiveness against various bacterial strains, highlighting its potential as an antibacterial agent.
General Biological ActivityReported antiviral properties alongside antiproliferative effects, indicating a broad spectrum of biological activity.

Q & A

Q. How can computational tools like SHELXL refine crystallographic data for complex derivatives?

  • Methodological Answer :
  • Structure refinement : Use SHELXL’s least-squares algorithms to optimize bond lengths/angles against X-ray data.
  • Twinned crystals : Apply HKLF5 format to deconvolute overlapping reflections in low-symmetry space groups .

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